1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a urea moiety linked to a pyridine ring, which is further substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves the following steps:
Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of a thiophene derivative with a pyridine derivative.
Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea moiety.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and thiophene rings suggests potential interactions with aromatic binding sites, while the urea moiety may form hydrogen bonds with target molecules .
Comparison with Similar Compounds
1-Propyl-3-((5-(pyridin-3-yl)pyridin-3-yl)methyl)urea: Lacks the thiophene ring, which may affect its chemical properties and biological activity.
1-Propyl-3-((5-(thiophen-3-yl)phenyl)methyl)urea: Contains a phenyl ring instead of a pyridine ring, which may influence its reactivity and interactions with biological targets.
Uniqueness: 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the combination of the thiophene and pyridine rings, which may confer specific electronic and steric properties. This uniqueness can be leveraged in the design of molecules with tailored properties for specific applications .
Properties
IUPAC Name |
1-propyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-4-16-14(18)17-8-11-6-13(9-15-7-11)12-3-5-19-10-12/h3,5-7,9-10H,2,4,8H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJCTJADRADSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC(=CN=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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